
1-(3-Bromophenyl)pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H7BrN2O. It has a molecular weight of 251.08 . The IUPAC name for this compound is 1-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde .
Synthesis Analysis
The synthesis of pyrazole compounds, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a bromophenyl group at the 1-position and a carbaldehyde group at the 4-position .Chemical Reactions Analysis
Pyrazoles, including this compound, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.科学的研究の応用
Antimicrobial and Biological Activity
1-(3-Bromophenyl)pyrazole-4-carbaldehyde and its derivatives have been explored for their potential in antimicrobial applications. For instance, pyrazole-based chitosan Schiff bases demonstrated antimicrobial activity against various bacterial and fungal strains, indicating their potential in addressing microbial resistance (Hamed et al., 2020). Similarly, pyrazole compounds synthesized via condensation with chalcones showed significant antimicrobial activity, suggesting their utility in medicinal chemistry (B. F. Abdel-Wahab et al., 2012).
Photophysical Properties
The photophysical properties of pyrazole derivatives, including this compound, have been investigated to understand their potential in material science. Studies on solvatochromic shifts and emission spectra in different solvents have provided insights into their optical properties and potential applications in sensing and molecular electronics (P. Singh et al., 2013).
Anticancer Activity
Research has also delved into the anticancer properties of this compound derivatives. Tri-substituted pyrazole compounds have shown remarkable activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (H. Fahmy et al., 2016).
Nonlinear Optical (NLO) Properties
The synthesis and study of pyrazole-based NLOphores have revealed significant first and second hyperpolarizability values, indicating their potential in the field of nonlinear optics. Such properties make them suitable for applications in optical switching, modulation, and telecommunication (Sandip K. Lanke & N. Sekar, 2016).
Molecular Docking and Drug Design
In-depth molecular docking studies have been conducted on pyrazole derivatives to explore their binding affinities to various biological targets. These studies are crucial in the rational design of drugs, providing a foundation for developing new therapeutics with enhanced efficacy and specificity (Y. Mary et al., 2015).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been known to targetmitogen-activated protein kinase 10 . This protein plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.
Mode of Action
It’s likely that the compound interacts with its targets throughelectrophilic substitution , a common mechanism for aromatic compounds . This involves the compound donating an electron pair to form a new bond with its target, potentially altering the target’s function.
Biochemical Pathways
Compounds with similar structures have been shown to influence pathways related toarrhythmias
Pharmacokinetics
A study on a similar compound, 1-(3′-bromophenyl)-heliamine, provides some insight into the potential pharmacokinetics of 1-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde . The study found that the maximum concentration (Cmax) of the compound in rat plasma reached 568.65 ± 122.14 ng/mL approximately 1 hour after oral administration . The compound was also found to be rapidly cleared from the blood circulatory system, with a half-life of 1.62 ± 0.18 hours . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
特性
IUPAC Name |
1-(3-bromophenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-2-1-3-10(4-9)13-6-8(7-14)5-12-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYYLDABMLQSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(C=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2795370.png)
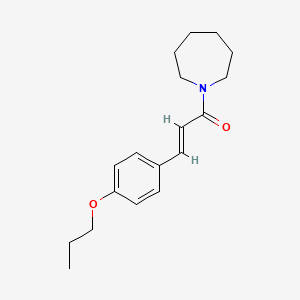
![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2795373.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2795375.png)
![2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2795376.png)
![4-chloro-N-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2795377.png)
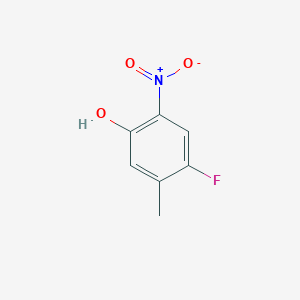

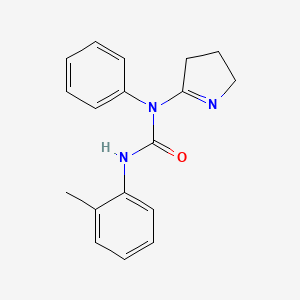
![1-(3-chlorophenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2795383.png)
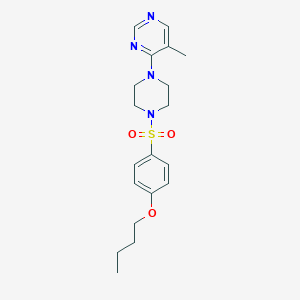
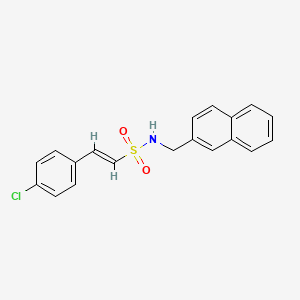
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2795390.png)
![2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2795392.png)
